Cas no 1015846-49-7 (4-Chloro-1-ethyl-1H-indazol-3-amine)

4-Chloro-1-ethyl-1H-indazol-3-amine is a heterocyclic organic compound featuring an indazole core substituted with a chloro group at the 4-position and an ethyl group at the 1-position, along with an amine functional group at the 3-position. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for developing biologically active molecules. Its chloro and amine substituents enhance reactivity, enabling selective modifications for targeted applications. The compound exhibits stability under standard conditions, ensuring reliable handling and storage. Its well-defined molecular architecture supports precise derivatization, making it useful in medicinal chemistry research for the design of novel therapeutic agents.
4-Chloro-1-ethyl-1H-indazol-3-amine structure
1015846-49-7 structure
Product Name:4-Chloro-1-ethyl-1H-indazol-3-amine
CAS No:1015846-49-7
MF:C9H10ClN3
MW:195.648800373077
MDL:MFCD09971249
CID:873511
PubChem ID:329776543
Update Time:2025-05-25

4-Chloro-1-ethyl-1H-indazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-1-ethyl-1H-indazol-3-amine
    • 4-chloro-1-ethyl-1H-indazol-3-amine(SALTDATA: FREE)
    • 1H-Indazol-3-amine, 4-chloro-1-ethyl-
    • MFCD09971249
    • DB-357905
    • DTXSID80650966
    • AT24704
    • CS-0335713
    • AKOS006311955
    • 4-Chloro-1-ethyl-1H-indazol-3-amine, AldrichCPR
    • 1015846-49-7
    • BS-35561
    • 4-chloro-1-ethylindazol-3-amine
    • MDL: MFCD09971249
    • Inchi: 1S/C9H10ClN3/c1-2-13-7-5-3-4-6(10)8(7)9(11)12-13/h3-5H,2H2,1H3,(H2,11,12)
    • InChI Key: QVSAXMOYEMOPII-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC2=C1C(N)=NN2CC

Computed Properties

  • Exact Mass: 195.0563250g/mol
  • Monoisotopic Mass: 195.0563250g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 43.8Ų

4-Chloro-1-ethyl-1H-indazol-3-amine Security Information

  • Symbol: GHS06
  • Signal Word:Danger
  • Hazard Statement: H301
  • Warning Statement: P301+P310
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 25
  • Safety Instruction: 45
  • Hazardous Material Identification: T

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4-Chloro-1-ethyl-1H-indazol-3-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1015846-49-7)4-Chloro-1-ethyl-1H-indazol-3-amine
Order Number:A1096330
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:17
Price ($):1019.0
Email:sales@amadischem.com

Additional information on 4-Chloro-1-ethyl-1H-indazol-3-amine

Comprehensive Overview of 4-Chloro-1-ethyl-1H-indazol-3-amine (CAS No. 1015846-49-7)

4-Chloro-1-ethyl-1H-indazol-3-amine (CAS No. 1015846-49-7) is a specialized organic compound belonging to the indazole family, a class of heterocyclic structures widely studied for their diverse pharmacological and industrial applications. This compound features a chloro-substituted indazole core with an ethyl group at the 1-position and an amino group at the 3-position, making it a valuable intermediate in medicinal chemistry and material science. Researchers and industry professionals frequently search for terms like "indazole derivatives synthesis", "4-Chloro-1-ethyl-1H-indazol-3-amine applications", and "CAS 1015846-49-7 suppliers", reflecting its growing relevance in drug discovery and specialty chemicals.

The structural uniqueness of 4-Chloro-1-ethyl-1H-indazol-3-amine has garnered attention in the context of kinase inhibitor development, a hot topic in oncology research. Recent trends in AI-driven drug discovery have amplified interest in such scaffolds, as computational models predict their potential in targeting protein-protein interactions. Common queries like "indazole-based kinase inhibitors" and "small molecule modulators for cancer therapy" align with this compound's exploratory applications. Its chloro and amino functional groups offer versatile sites for further derivatization, a feature often highlighted in high-throughput screening workflows.

From a synthetic chemistry perspective, 4-Chloro-1-ethyl-1H-indazol-3-amine serves as a precursor for constructing more complex N-heterocyclic compounds. Laboratories frequently investigate its reactivity in palladium-catalyzed cross-coupling reactions, a technique dominating recent literature on C-H functionalization. Search engine data reveals spikes in terms like "indazole amination protocols" and "CAS 1015846-49-7 reaction conditions", underscoring its utility in method development. The compound's stability under various pH conditions also makes it suitable for bioconjugation studies, particularly in proteomics research.

Industrial applications of 4-Chloro-1-ethyl-1H-indazol-3-amine extend to agrochemical formulations and functional material synthesis. With rising interest in sustainable chemistry, researchers explore its role in designing photoactive materials for organic electronics. Popular search queries such as "indazole-based OLED materials" and "nitrogen-rich heterocycles for energy storage" reflect these interdisciplinary connections. The compound's electron-donating amino group contributes to charge transport properties, a characteristic leveraged in molecular engineering projects.

Analytical characterization of CAS 1015846-49-7 typically involves advanced techniques like LC-MS, NMR spectroscopy, and X-ray crystallography, topics frequently searched alongside the compound name. Recent publications emphasize its distinct 1H-NMR chemical shifts between 6.8-7.5 ppm for aromatic protons and 1.4 ppm for the ethyl group, serving as identification markers. The growing demand for detailed spectral data and HPLC purity methods for this compound mirrors the pharmaceutical industry's emphasis on quality by design principles.

Regulatory aspects of 4-Chloro-1-ethyl-1H-indazol-3-amine remain compliant with major chemical inventories (e.g., REACH, TSCA), though users often search for "CAS 1015846-49-7 safety data" and "indazole derivative handling guidelines". Proper storage recommendations include protection from moisture at controlled temperatures, with stability studies confirming its integrity under inert atmospheres. These practical considerations feature prominently in laboratory safety courses and GMP training modules for chemical operators.

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Emerging research directions for CAS 1015846-49-7 include its evaluation in neuroscience targets and infectious disease models, responding to trending searches about "indazoles in CNS disorders" and "heterocycles against resistant pathogens". Its molecular properties align with blood-brain barrier permeability criteria, making it a candidate for central nervous system drug development. These applications position the compound at the intersection of medicinal chemistry and translational research, two fields experiencing rapid growth.

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In conclusion, 4-Chloro-1-ethyl-1H-indazol-3-amine (CAS No. 1015846-49-7) represents a multifaceted chemical entity bridging academic research and industrial innovation. Its continued relevance stems from adaptable chemistry that addresses pressing challenges in healthcare, materials science, and environmental sustainability - all domains generating substantial search traffic and scientific discourse. The compound's trajectory exemplifies how targeted molecular scaffolds can evolve to meet diverse technological needs while maintaining rigorous safety and quality standards.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1015846-49-7)4-Chloro-1-ethyl-1H-indazol-3-amine
A1096330
Purity:99%
Quantity:25g
Price ($):1019.0
Email